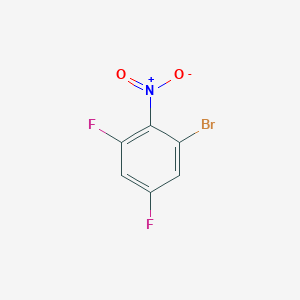

![molecular formula C10H11N3OS B1371674 5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine CAS No. 1177316-64-1](/img/structure/B1371674.png)

5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Thiazole Synthesis Applications : One study explored the synthesis of thiazoles from 1,3,4-oxadiazoles, which is relevant to the chemical structure of "5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine". This process involved methylating compounds to furnish related compounds, demonstrating the flexibility of 1,3,4-oxadiazoles in synthesizing diverse chemical structures (Paepke et al., 2009).

Antifungal Activity : A study synthesized a series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thiones and evaluated their antifungal activity. Some compounds exhibited promising antifungal activity against various fungal pathogens, indicating the potential of 1,3,4-oxadiazole derivatives in developing antifungal drugs (Nimbalkar et al., 2016).

Synthesis and Reactions of Oxadiazoles : Another study focused on the synthesis of various 1,3,4-oxadiazole derivatives, highlighting the chemical versatility of these compounds. The research included the preparation of different substituted oxadiazoles and their reactions with other chemical agents (Hamad, 1990).

Anti-Proliferative Activity : A study explored the anti-proliferative activity of new 5-(2-amino-3-pyridyl)-2-thioxo-3H - 1,3,4-oxadiazole derivatives, revealing that some compounds showed cytotoxic activity against human tumor cell lines. This suggests the potential application of these compounds in cancer research (Liszkiewicz et al., 2003).

Corrosion Inhibition : Oxadiazole derivatives have also been evaluated as corrosion inhibitors. A study synthesized new oxadiazole derivatives and tested their efficiency in inhibiting corrosion on mild steel, revealing significant inhibition efficiency (Kalia et al., 2020).

Synthesis of Triazole Derivatives : Research on the synthesis of 1,2,4-triazole derivatives from 1,3,4-oxadiazole derivatives demonstrated the potential of these compounds in creating diverse chemical structures with various biological activities (Bektaş et al., 2007).

Safety And Hazards

The safety data sheet for 4-(Methylthio)benzyl chloride, a related compound, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection .

Orientations Futures

The future directions for research on “5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in 1,3,4-oxadiazoles for their broad range of chemical and biological properties , “5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine” could be a promising candidate for future studies.

Propriétés

IUPAC Name |

5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-15-8-4-2-7(3-5-8)6-9-12-13-10(11)14-9/h2-5H,6H2,1H3,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCXFRFWZVYRML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670526 |

Source

|

| Record name | 5-{[4-(Methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine | |

CAS RN |

1177316-64-1 |

Source

|

| Record name | 5-{[4-(Methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

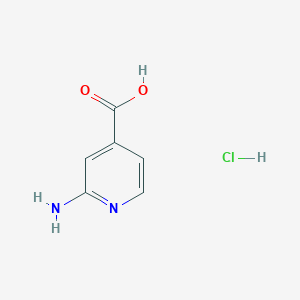

![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)

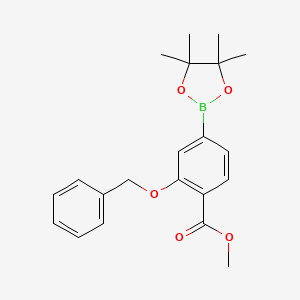

![Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1371596.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B1371599.png)

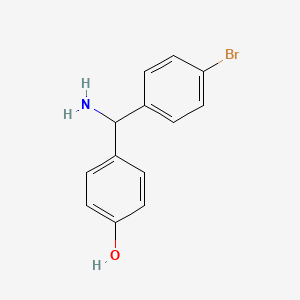

![N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1371614.png)